N'-[(3-methylphenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide
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Overview
Description
2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C22H18N2O3. It is a derivative of benzohydrazide, characterized by the presence of benzoyl and methylbenzoyl groups attached to the hydrazide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of benzohydrazide with benzoyl chloride and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of 2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl and methylbenzoyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The benzoyl and methylbenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl and methylbenzoyl derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: The parent compound, which lacks the benzoyl and methylbenzoyl groups.
N’-Benzoylbenzohydrazide: A similar compound with only one benzoyl group.
N’-(3-Methylbenzoyl)benzohydrazide: A compound with a single methylbenzoyl group.
Uniqueness
2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide is unique due to the presence of both benzoyl and methylbenzoyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-benzoyl-N'-(3-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C22H18N2O3/c1-15-8-7-11-17(14-15)21(26)23-24-22(27)19-13-6-5-12-18(19)20(25)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26)(H,24,27) |
InChI Key |
VJIJKBSGYOBLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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